2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine
Overview
Description
2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is an organic compound with the molecular formula C10H12N2O4 It is a derivative of pyridine, characterized by the presence of acetoxymethyl, dimethyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine typically involves the nitration of 2,3,5-trimethylpyridine-N-oxide, followed by acetoxymethylationThe reaction conditions for these steps often include the use of nitrating agents such as nitric acid and acetic anhydride, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-acetyloxymethyl-3,5-dimethyl-4-aminopyridine, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the acetoxymethyl group can undergo hydrolysis to release acetic acid and form reactive intermediates. These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine
- 2-Chloromethyl-3,5-dimethyl-4-nitropyridine
- 4-Nitro-2,3,5-trimethylpyridine-N-oxide
Uniqueness
The combination of functional groups in this compound allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
(3,5-dimethyl-4-nitropyridin-2-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-11-9(5-16-8(3)13)7(2)10(6)12(14)15/h4H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXDXTJWDZWWAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)COC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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